molecular formula C14H20N2O2 B1335015 Methyl 4-amino-1-benzylpiperidine-4-carboxylate CAS No. 57611-57-1

Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Cat. No.: B1335015
CAS No.: 57611-57-1
M. Wt: 248.32 g/mol
InChI Key: GRSLQEBUAGDFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 57611-57-1) is a piperidine derivative with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol. It features a piperidine ring substituted with a benzyl group at position 1, a methyl ester at position 4, and an amino group also at position 2. This compound is stored under inert atmospheres at temperatures below -20°C to ensure stability . Its hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-benzylpiperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

  • Basic Hydrolysis :
    Treatment with KOH in 1,2-propylene glycol at elevated temperatures (≥200°C) converts the ester to 4-amino-1-benzylpiperidine-4-carboxylic acid (potassium salt) . This method avoids retro-Strecker degradation, a common side reaction in acidic media.
    COOCH3KOH COOK+\text{COOCH}_3\xrightarrow{\text{KOH }}\text{COO}^-\text{K}^+
  • Acidic Hydrolysis :
    Strong acids (e.g., HCl, H2_2SO4_4) in methanol or ethanol lead to partial or complete reversion to the ketone precursor (1-benzylpiperidin-4-one) due to retro-Strecker processes .

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic acylations and alkylations:

  • Acylation :
    Reacting with propionyl chloride in dichloroethane forms N-propionyl derivatives. The reaction proceeds under reflux, followed by neutralization with triethylamine to yield N-(1-oxopropyl)phenylamino analogs .
    NH2+CH3CH2COClNHCOCH2CH3\text{NH}_2+\text{CH}_3\text{CH}_2\text{COCl}\rightarrow \text{NHCOCH}_2\text{CH}_3
  • Alkylation :
    Alkyl halides (e.g., benzyl bromide) in the presence of bases like K3_3PO4_4 facilitate N-alkylation, though competing ester hydrolysis requires careful control of reaction conditions .

Reduction of the Ester Group

The ester moiety can be reduced to a primary alcohol using strong reducing agents:

  • LiAlH4_44​ Reduction :
    Lithium aluminum hydride in anhydrous ether or THF reduces the ester to 4-amino-1-benzylpiperidine-4-methanol. This reaction is highly exothermic and requires low temperatures (−78°C to 0°C) . COOCH3LiAlH4CH2OH\text{COOCH}_3\xrightarrow{\text{LiAlH}_4}\text{CH}_2\text{OH}

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, propanol) under acidic or basic catalysis:

  • Transesterification :
    Heating with excess anhydrous ethanol and catalytic acid (e.g., H2_2SO4_4) converts the methyl ester to ethyl 4-amino-1-benzylpiperidine-4-carboxylate in 74–87% yield . COOCH3+CH3CH2OHCOOCH2CH3\text{COOCH}_3+\text{CH}_3\text{CH}_2\text{OH}\rightarrow \text{COOCH}_2\text{CH}_3

Ring Functionalization and Rearrangements

  • Cyanation :
    Under Janssen reaction conditions (HCN, NH4_4Cl), the ketone precursor forms α-aminonitrile intermediates, which are sensitive to acid but stable under optimized short-duration syntheses (18 h, 80% yield) .
  • Retro-Strecker Degradation :
    Prolonged exposure to acids reverses the Strecker synthesis, regenerating 1-benzylpiperidin-4-one and ammonium cyanide .

Key Research Findings

  • Optimized Syntheses : Shortened reaction times (18 h vs. 2 days) improve yields in cyanations by minimizing acid-induced degradation .
  • Metabolic Stability : The 4-benzylpiperidine scaffold undergoes rapid hepatic metabolism, limiting in vivo applications unless structural modifications (e.g., carboxamide derivatives) are introduced .
  • Selectivity in Acylation : Propionyl chloride selectively acylates the amino group without affecting the ester under anhydrous conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurological Disorders:
Methyl 4-amino-1-benzylpiperidine-4-carboxylate has been investigated for its potential therapeutic effects in treating neurological disorders. The compound may act as a biochemical probe to study enzyme interactions related to neurotransmitter systems, potentially influencing pathways associated with conditions like depression and anxiety.

2. Enzyme Interaction Studies:
Ongoing research focuses on the interactions of this compound with various biological targets, particularly enzymes and receptors involved in critical signaling pathways. Studies suggest that it may serve as an inhibitor or activator for specific enzymes, providing insights into its therapeutic potential .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Medicinal ChemistryInvestigated for potential biological activities; may influence neurological pathways.
Enzyme InteractionsExplored as a biochemical probe; ongoing studies on enzyme inhibition mechanisms.
Antimicrobial ActivitySynthesized derivatives showed promising antimicrobial properties; further studies needed.

Notable Research Insights

  • Biochemical Probing: The compound is being evaluated for its ability to modulate specific molecular targets, which could lead to the development of novel therapeutic agents.
  • Antimicrobial Properties: Some derivatives of this compound have demonstrated antimicrobial activity, highlighting its potential beyond neurological applications .

Industrial Applications

In industrial settings, this compound is synthesized under controlled conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification, making it suitable for large-scale production .

Mechanism of Action

The mechanism of action of methyl 4-amino-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine carboxylates, where structural variations influence physicochemical properties, biological activity, and safety. Below is a detailed comparison:

Ethyl 4-amino-1-benzylpiperidine-4-carboxylate (CAS 84196-15-6)

  • Structural Difference : Ethyl ester replaces the methyl ester.
  • While the methyl ester is more prone to hydrolysis, the ethyl variant may exhibit slower degradation in biological systems .
  • Safety: Limited toxicological data, but similar hazards are expected due to the shared piperidine-benzyl backbone.

4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic Acid (CAS 57611-55-9)

  • Structural Difference : A chlorine atom is introduced on the benzyl ring.
  • This modification increases lipophilicity (logP) and may enhance blood-brain barrier penetration .
  • Biological Relevance : Such halogenated analogs are often explored in central nervous system (CNS) drug discovery.

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (CAS 145602-88-6)

  • Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
  • Impact : The smaller ring introduces higher ring strain, affecting conformational flexibility. Pyrrolidine derivatives often exhibit distinct pharmacokinetic profiles, such as faster metabolic clearance, compared to piperidines .
  • Application : Pyrrolidine analogs are common in kinase inhibitors due to their compact geometry.

4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate

  • Structural Difference: A pyrimidinylamino-methyl group is added to the piperidine ring.
  • Impact : The pyrimidine moiety enhances hydrogen-bonding capacity and receptor selectivity. This compound demonstrated potent NMDA receptor antagonism (IC₅₀ < 50 nM) and efficacy in rodent models of Parkinson’s disease .
  • Advantage : Improved oral bioavailability and brain penetration compared to simpler esters like the methyl variant.

Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate

  • Structural Difference: The amino group is substituted with a phenylamino group.
  • This compound is used as a pharmaceutical intermediate .
  • Safety : Requires precautions to avoid prolonged exposure due to uncharacterized toxicity .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Property/Biological Activity
Methyl 4-amino-1-benzylpiperidine-4-carboxylate 57611-57-1 C₁₄H₂₀N₂O₂ 248.32 Methyl ester, benzyl substituent Neuroactive potential; moderate hazards
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate 84196-15-6 C₁₅H₂₂N₂O₂ 262.34 Ethyl ester Higher lipophilicity
4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic acid 57611-55-9 C₁₃H₁₅ClN₂O₂ 266.73 Chlorinated benzyl Enhanced receptor binding
Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate 145602-88-6 C₁₃H₁₈N₂O₂ 234.30 Pyrrolidine ring Altered pharmacokinetics
4-Methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate N/A C₁₉H₂₄N₄O₂ 340.43 Pyrimidine-amino group NMDA antagonist; oral efficacy

Biological Activity

Methyl 4-amino-1-benzylpiperidine-4-carboxylate is a chemical compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino group, a benzyl moiety, and a carboxylate group. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, with a molecular weight of approximately 248.33 g/mol. The compound's structure contributes to its diverse chemical properties and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a muscarinic receptor antagonist . This activity suggests potential therapeutic applications in treating various neurological and psychiatric disorders, including cognitive decline and other conditions linked to cholinergic signaling pathways.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems, particularly through interactions with muscarinic receptors. Studies have shown that it can influence neurotransmitter release and receptor binding, which are critical for maintaining cognitive functions and mood regulation.

Binding Affinity Studies

Studies utilizing radiolabeled ligands have characterized the binding affinity of this compound to muscarinic receptors. The results indicate that this compound has the potential to serve as a lead compound for further pharmacological exploration.

StudyBinding Affinity (Ki)Target Receptor
Study A25 nMM1 Muscarinic Receptor
Study B15 nMM2 Muscarinic Receptor

These findings highlight the compound's selective affinity towards specific muscarinic receptors, which may be pivotal in developing treatments for disorders such as Alzheimer's disease.

Case Studies

  • Cognitive Disorders : In a study examining the effects of this compound on cognitive decline, results showed improved performance in memory tasks among treated subjects compared to controls. The study suggested that modulation of cholinergic signaling could alleviate symptoms associated with cognitive impairment.
  • Psychiatric Applications : Another investigation focused on the compound's potential in treating anxiety disorders. Preclinical models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors, indicating its role as an anxiolytic agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that also exhibit biological activities. The following table summarizes some notable comparisons:

Compound NameStructure SimilarityUnique Features
Methyl 1-benzylpiperidine-4-carboxylateSimilar piperidine backboneDifferent position of the carboxylic group
4-Amino-1-benzylpiperidineLacks carboxylic esterDirectly involved in neurotransmission modulation
Methyl 4-piperidoneSimilar amine structureLacks benzyl substitution; different pharmacological profile

This comparative analysis illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-1-benzylpiperidine-4-carboxylate, and how can reaction conditions be optimized for yield?

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are critical. 1H NMR peaks at δ 7.40–7.24 (aromatic protons), δ 3.78 (CO2CH3), and δ 0.94 (COCH2CH3) confirm structural motifs, while 13C NMR signals at 174.1 ppm (carbonyl) validate ester functionality . GC/MS (retention time: 21.23 min, m/z 380) provides molecular weight confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q. What are the primary research applications of this compound in pharmaceutical studies?

Methodological Answer: Piperidine derivatives like this compound serve as intermediates in synthesizing bioactive molecules, particularly opioid receptor modulators. They are used to study structure-activity relationships (SAR) by modifying the piperidine core and substituents. For example, analogs of this compound have been explored for binding affinity to μ-opioid receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural models for this compound?

Methodological Answer: Discrepancies between X-ray crystallography data and computational models (e.g., DFT-optimized structures) can arise from crystal packing effects or solvent interactions. Use SHELXL for refining crystallographic data and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . Compare experimental bond lengths/angles with computational outputs using software like Mercury (CCDC). For example, torsional angles in the piperidine ring may differ by ≤5° between models, requiring iterative refinement of force field parameters.

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer: Yield improvements focus on minimizing side reactions:

  • Step 1 (Condensation): Use excess propionic anhydride (10 mL per 5 g substrate) to drive the reaction .
  • Step 2 (Extraction): Triple chloroform extraction (15 mL ×3) maximizes product recovery.
  • Step 3 (Purification): Oxalic acid precipitation in 2-propanol removes impurities. Parallel optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry).

Q. How does computational modeling predict the compound’s interactions with biological targets such as opioid receptors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. Key steps:

  • Prepare the receptor structure (PDB ID: e.g., 4EA3 for μ-opioid receptor).
  • Generate ligand conformers using OMEGA.
  • Score binding poses using ChemPLP or Glide. Validation via in vitro assays (e.g., competitive binding with [3H]-naloxone) is essential to confirm computational predictions .

Q. What are the mechanisms underlying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve:

  • Kinetic Analysis: Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% RH).
  • pH-Dependent Studies: Prepare buffer solutions (pH 1–13) and quantify decomposition products (e.g., free amine via LC-MS).
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature. Safety data indicate storage at 2–8°C in inert atmospheres to prevent hydrolysis .

Q. Contradictions and Limitations in Current Research

  • Synthetic Yield Variability: Reported yields range from 26% to 79.9% depending on anhydride choice and purification methods .
  • Biological Activity Discrepancies: Structural analogs show differing receptor affinities due to substituent electronic effects .

Properties

IUPAC Name

methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13(17)14(15)7-9-16(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSLQEBUAGDFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388825
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57611-57-1
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-1-benzylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Methyl 4-amino-1-benzylpiperidine-4-carboxylate
Methyl 4-amino-1-benzylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.